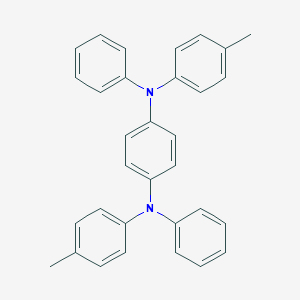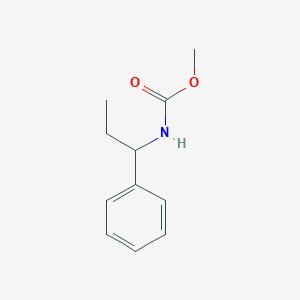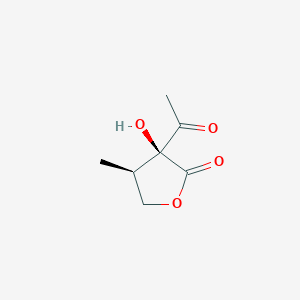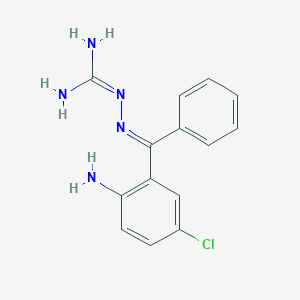
2-Amino-5-chlorobenzophenoneamidinohydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chlorobenzophenoneamidinohydrazone, also known as ACBAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBAH is a hydrazone derivative of 2-amino-5-chlorobenzophenone, and it has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Amino-5-chlorobenzophenoneamidinohydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. 2-Amino-5-chlorobenzophenoneamidinohydrazone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and differentiation.
生化学的および生理学的効果
2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibitory effects on HDACs and PKC, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 2-Amino-5-chlorobenzophenoneamidinohydrazone has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-Amino-5-chlorobenzophenoneamidinohydrazone is its potential as a therapeutic agent in various scientific research areas. Its inhibitory effects on HDACs and PKC make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. However, 2-Amino-5-chlorobenzophenoneamidinohydrazone also has limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-Amino-5-chlorobenzophenoneamidinohydrazone. One potential area of research is the development of more efficient synthesis methods for 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could improve its availability for scientific research. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the potential toxicity and side effects of 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could inform its potential use as a therapeutic agent in various scientific research areas.
合成法
2-Amino-5-chlorobenzophenoneamidinohydrazone can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the addition of formic acid and ammonium chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
2-Amino-5-chlorobenzophenoneamidinohydrazone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer cells. In neuroscience, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
特性
CAS番号 |
134867-99-5 |
|---|---|
製品名 |
2-Amino-5-chlorobenzophenoneamidinohydrazone |
分子式 |
C14H14ClN5 |
分子量 |
287.75 g/mol |
IUPAC名 |
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+ |
InChIキー |
VOMKMECTFJLAPY-CPNJWEJPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
正規SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
同義語 |
2-amino-5-chlorobenzophenone amidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer ACBPA hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



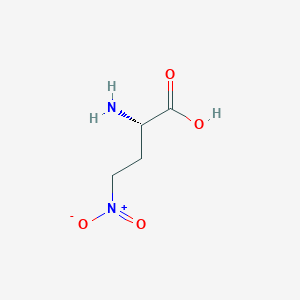
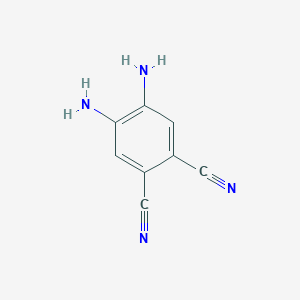
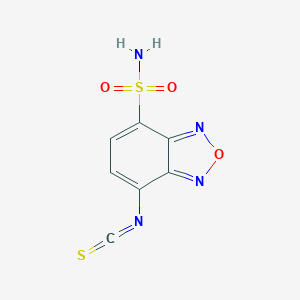
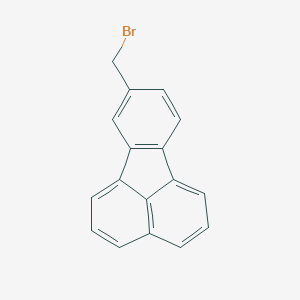
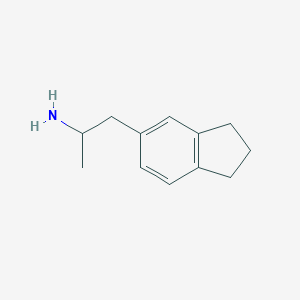
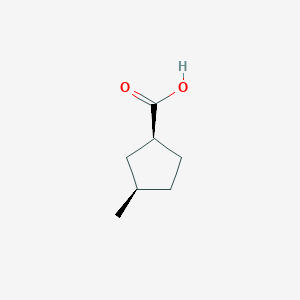
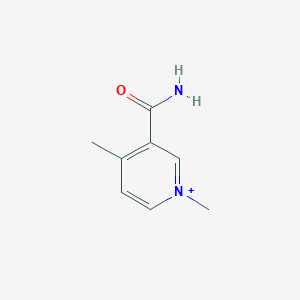
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
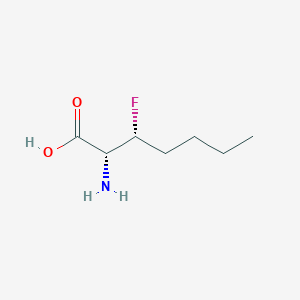
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
